Pinanyl hydroperoxide

Description

Contextualization within Monoterpene Peroxide Chemistry

Pinanyl hydroperoxide is classified as an organic hydroperoxide and a monoterpene derivative. smolecule.comwikipedia.org Organic hydroperoxides are compounds containing the hydroperoxy functional group (-OOH) attached to an organic substituent (R-OOH). wikipedia.org These compounds are a subset of the broader class of organic peroxides (R-O-O-R'). wikipedia.org

The structural foundation of this compound is pinane (B1207555), a saturated bicyclic monoterpene. smolecule.com Monoterpenes are a class of terpenes that consist of two isoprene (B109036) units. The unique bicyclic structure of the pinane framework in this compound influences its reactivity and stability compared to other hydroperoxides. smolecule.com Its formation is often associated with the oxidation of related terpenes. smolecule.com For instance, research has been conducted on the synthesis of α-pinene hydroxy hydroperoxide from α-pinene, the most abundant monoterpene. mdpi.com The study of monoterpene hydroperoxides, such as those derived from limonene (B3431351) and pinane, is an active area of research, exploring their formation, reactivity, and potential applications. smolecule.comnih.gov

Historical Perspectives on Hydroperoxide Research Paradigms

The investigation of hydroperoxides is rooted in the discovery of the simplest peroxide, hydrogen peroxide (H₂O₂). In 1818, French chemist Louis Jacques Thénard first synthesized hydrogen peroxide by reacting barium peroxide with nitric acid. roamtechnology.comlibretexts.orgnorsepure.com He named the resulting compound eau oxygénée, or "oxygenated water," due to its high oxygen content. roamtechnology.comnorsepure.com

For many years, isolating pure hydrogen peroxide was a significant challenge, leading to the belief that it was inherently unstable. libretexts.org This instability was later found to be caused by impurities, such as transition metal salts, that catalyze its decomposition. libretexts.org A breakthrough occurred in 1894 when Richard Wolffenstein successfully produced pure hydrogen peroxide through vacuum distillation, nearly 80 years after its initial discovery. libretexts.orgnorsepure.comebsco.com

The 20th century saw the development of industrial-scale production methods. Early processes gave way to more efficient synthesis, such as electrolysis with sulfuric acid, and eventually the anthraquinone (B42736) process, which was developed in the 1930s and remains a primary method for producing hydrogen peroxide today. libretexts.orgchemicals.co.uk This historical progression, from the initial synthesis of a simple inorganic peroxide to the development of large-scale production and the understanding of its structure and reactivity, laid the groundwork for the study of more complex organic hydroperoxides like this compound.

Significance of this compound in Modern Organic and Industrial Chemistry Research

This compound holds significance in both laboratory-scale organic synthesis and industrial applications, primarily due to the reactivity of its peroxide functional group. The weak O-O bond can break to form free radicals, making it a useful initiator for certain types of polymerization. wikipedia.orgchemicalbook.com

In Organic Synthesis: this compound serves as an oxidizing agent, capable of introducing oxygen functionalities into other organic molecules. smolecule.com This property makes it a valuable reagent in the synthesis of various chemical intermediates. smolecule.comriverlandtrading.com Research has shown it engages in specific reactions, such as the stereospecific oxidation of dialkyl sulfides to produce pinan-2-ol and dialkyl sulfoxides. smolecule.com Furthermore, it can react quantitatively with potassium iodide in an acidic medium, a reaction that can be utilized in analytical chemistry to determine its concentration. smolecule.com

In Industrial Chemistry: The primary industrial application of this compound is as a free radical initiator for polymerization. chemicalbook.comriverlandtrading.com It is used to initiate the polymerization of monomers like acrylates in the production of synthetic resins, coatings, and adhesives. wikipedia.orgriverlandtrading.com It also functions as a cross-linking agent for elastomers and rubbers, a process which improves their mechanical properties and durability. riverlandtrading.com Beyond polymerization, it is used as a chemical intermediate in the synthesis of other specialty chemicals. riverlandtrading.com A patent from 1957 describes the use of peroxy esters derived from this compound as initiators for the polymerization of various monomers and as vulcanizing agents for resins and rubbers. google.com

Chemical Data for this compound

Below are tables summarizing key chemical properties and identifiers for this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| Chemical Name | This compound | cas.orgnih.gov |

| Synonyms | Pinane hydroperoxide, 2,6,6-Trimethylbicyclo[3.1.1]heptyl hydroperoxide | riverlandtrading.comcas.org |

| CAS Number | 28324-52-9 | chemicalbook.comcas.org |

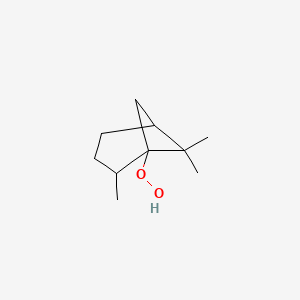

| Molecular Formula | C₁₀H₁₈O₂ | smolecule.comcas.org |

| IUPAC Name | 1-hydroperoxy-2,6,6-trimethylbicyclo[3.1.1]heptane | smolecule.com |

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 170.25 g/mol | smolecule.com |

| Appearance | Colorless to pale yellow liquid | zxchem.com |

| Density | ~1.013 - 1.04 g/cm³ | cas.orgchemsrc.com |

| Boiling Point | 100 °C at 1 Torr | cas.org |

| Flash Point | ~100.6 °C | chemsrc.com |

Mentioned Compounds

Table 3: List of Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 28324-52-9 | C₁₀H₁₈O₂ |

| Pinane | 473-55-2 | C₁₀H₁₈ |

| Hydrogen peroxide | 7722-84-1 | H₂O₂ |

| Barium peroxide | 1304-29-6 | BaO₂ |

| Nitric acid | 7697-37-2 | HNO₃ |

| α-Pinene | 7785-70-8 (1R-α) | C₁₀H₁₆ |

| Limonene | 138-86-3 | C₁₀H₁₆ |

| Pinan-2-ol | 494-90-6 | C₁₀H₁₈O |

| Potassium iodide | 7681-11-0 | KI |

| Anthraquinone | 84-65-1 | C₁₄H₈O₂ |

Structure

3D Structure

Properties

CAS No. |

110056-10-5 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

1-hydroperoxy-2,6,6-trimethylbicyclo[3.1.1]heptane |

InChI |

InChI=1S/C10H18O2/c1-7-4-5-8-6-10(7,12-11)9(8,2)3/h7-8,11H,4-6H2,1-3H3 |

InChI Key |

QVRCRSYOVMLBKS-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC2CC1(C2(C)C)OO |

physical_description |

Liquid |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Pinanyl Hydroperoxide

Autoxidation Pathways of Pinane (B1207555) Derivatives

Autoxidation, a spontaneous oxidation by atmospheric oxygen, is a primary route for the synthesis of pinanyl hydroperoxide from pinane. This process involves free-radical chain reactions, typically initiated by heat, light, or catalysts.

The liquid-phase oxidation of pinane using dioxygen is a well-established method for producing pinane hydroperoxide (PHP). researchgate.net This reaction is typically conducted at elevated temperatures, generally between 353–373 K (80–100 °C), and under dioxygen pressures of 2 to 4 atmospheres. researchgate.net The main products of this autoxidation are pinane-2-hydroperoxides, which result from the oxidation of the tertiary carbon atom at the C-2 position. acs.org

The selectivity of this oxidation process can be quite high, reaching 90–95% for pinane hydroperoxide under optimized conditions. researchgate.net However, the conversion rate is often kept relatively low, for instance around 17%, because higher conversion levels lead to a significant reduction in selectivity for the desired hydroperoxide product. acs.org The reaction rate is described by the equation w = w O2 + w PHP, where one term is independent of the PHP concentration and the other is a function of it. researchgate.net

The stereochemistry of the pinane substrate plays a crucial role in the autoxidation process. Pinane exists as two diastereomers: cis-pinane and trans-pinane. wikipedia.org Research shows a significant difference in the oxidation rates of these isomers. The rate constant for the oxidation of cis-pinane is four times greater than that of trans-pinane (k_cis_ / k_trans_ = 4.0). researchgate.net

This difference in reactivity indicates that the cis-isomer is more susceptible to autoxidation. foreverest.net The cis-isomer of 2-hydroperoxopinane is also noted to be effective at generating free radicals during the autoxidation process, which helps propagate the chain reaction. researchgate.net This inherent reactivity difference influences the composition of the resulting product mixture when starting from a mix of pinane isomers. acs.org

| Pinane Isomer | Relative Rate Constant of Oxidation |

|---|---|

| cis-Pinane | 4.0 |

| trans-Pinane | 1.0 |

To improve the efficiency and selectivity of pinane oxidation, various catalytic systems have been investigated. These approaches often involve transition metals, which can facilitate redox reactions and influence the reaction pathway. nih.gov

Transition-metal complexes are effective catalysts for the autoxidation of pinane. nih.gov A notable catalytic system employs a mixture of Cobalt(II) acetate (Co(OAc)₂) and Manganese(II) acetate (Mn(OAc)₂) with Ammonium (B1175870) bromide (NH₄Br). acs.org In one study, a molar ratio of 9:1:5 for Co(OAc)₂/Mn(OAc)₂/NH₄Br was used to catalyze the oxidation of a mixture of cis- and trans-pinane with dioxygen. acs.org

The use of this catalyst system allows for the reaction to proceed under specific conditions, leading to the formation of hydroperoxides which are subsequently reduced to pinanols. The catalytic process yielded a pinanol selectivity of 71% at a 17% conversion rate. acs.org This demonstrates that transition-metal catalysis can steer the reaction towards desired products, although the conversion is kept low to maintain selectivity. acs.org

| Catalytic System | Conversion (%) | Selectivity for Pinanols (after reduction) (%) | Reference |

|---|---|---|---|

| Co(OAc)₂/Mn(OAc)₂/NH₄Br | 17 | 71 | acs.org |

| Uncatalyzed | 17 | 62 | acs.org |

Radical initiators are compounds that can generate free radicals upon decomposition, thereby initiating the autoxidation chain reaction. Azobisisobutyronitrile (AIBN) is a common chemical radical initiator used in such processes. youtube.com When heated, AIBN decomposes, releasing nitrogen gas and forming two isobutyronitrile radicals. youtube.com

These radicals are effective at starting the oxidation chain. The activation energy for the oxidation of cis-pinane has been found to be comparable to that of dibenzyl ether oxidation initiated by AIBN, suggesting a similar radical-mediated mechanism. mdpi.com The use of initiators like AIBN can provide better control over the initiation step of the autoxidation process compared to relying solely on thermal initiation. chempedia.info

Catalytic Approaches to this compound Formation

Targeted Synthesis from Pinene Derivatives

Industrially, this compound is synthesized from pinenes (α-pinene and β-pinene), which are abundant and renewable terpenes. nih.gov This process is a two-step synthesis where pinenes are first converted to pinanes, which are then oxidized.

The first step is the hydrogenation of α-pinene and β-pinene. foreverest.netnih.gov This reaction is typically carried out using a catalyst such as palladium on carbon (Pd/C) under hydrogen pressure. acs.org The hydrogenation is quantitative and converts the unsaturated pinenes into a mixture of saturated cis- and trans-pinane. acs.org The ratio of the isomers can be controlled to some extent by the reaction conditions. researchgate.net

Table of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Pinane |

| cis-Pinane |

| trans-Pinane |

| Dioxygen |

| α-Pinene |

| β-Pinene |

| Cobalt(II) acetate |

| Manganese(II) acetate |

| Ammonium bromide |

| Azobisisobutyronitrile (AIBN) |

| Pinanol |

| Linalool (B1675412) |

| Pinocarvyl-hydroperoxide |

| Pinenyl-hydroperoxide |

| Verbenyl-hydroperoxide |

Reaction Mechanisms and Chemical Reactivity of Pinanyl Hydroperoxide

Radical Generation and Decomposition Pathways

The decomposition of pinanyl hydroperoxide is a key aspect of its chemistry, leading to the formation of highly reactive radical intermediates. These pathways are typically initiated by the input of energy, such as heat or light.

The fundamental step in the radical decomposition of this compound is the homolytic cleavage of the oxygen-oxygen single bond. The O-O bond is inherently weak, with a low bond dissociation energy, making it susceptible to breaking under thermal or photolytic conditions. wikipedia.org This process, known as homolysis, results in the even distribution of the bonding electrons between the two oxygen atoms, generating two distinct radical species: a 2-pinanyloxy radical and a hydroxyl radical. wikipedia.org

The reaction can be represented as: Pinanyl-OOH → Pinanyl-O• + •OH

This initial bond scission is the primary pathway for generating radicals from the hydroperoxide. The stability of the resulting radical species can influence the energy required for this cleavage. wikipedia.org Factors such as the presence of catalysts, like transition metal ions, can also facilitate this cleavage, often at lower temperatures than thermal decomposition alone. researchgate.net

Following the homolytic cleavage of the O-O bond, the 2-pinanyloxy radical is formed. This alkoxyl radical is a highly reactive intermediate that can undergo several subsequent reactions, most notably fragmentation. mdpi.com The fragmentation of the 2-pinanyloxy radical is driven by the relief of ring strain inherent in the bicyclic pinane (B1207555) structure and the formation of more stable products.

A common fragmentation pathway for alkoxyl radicals is β-scission, which involves the cleavage of a carbon-carbon bond adjacent (in the beta position) to the oxygen atom. mdpi.com For the 2-pinanyloxy radical, this can lead to the opening of the four-membered ring of the pinane skeleton, resulting in the formation of a more stable acyclic ketone and a new alkyl radical. This process is a key step in the degradation of the pinane structure and leads to a cascade of further radical reactions. The specific products of fragmentation depend on which C-C bond undergoes scission.

Studies on the thermal decomposition of CHP in cumene have shown the reaction order to be 0.5, suggesting a complex mechanism that may involve radical-induced decomposition or dimer association as the rate-determining step. semanticscholar.orgresearchgate.net The Arrhenius parameters, which describe the temperature dependence of the reaction rate, have been determined for this system. semanticscholar.orgresearchgate.net

Arrhenius Parameters for the Thermal Decomposition of Cumene Hydroperoxide (CHP) in Cumene semanticscholar.orgresearchgate.net

| Parameter | Value |

|---|---|

| Reaction Order | 0.5 |

| Activation Energy (Ea) | 122.0 ± 3.0 kJ/mol |

| Arrhenius Pre-exponential Factor (ln A) | 30.0 ± 1.2 min⁻¹ M¹/² |

The activation energy (Ea) represents the minimum energy required for the decomposition to occur. The values determined for CHP indicate a significant energy barrier, consistent with the need for elevated temperatures to initiate purely thermal decomposition. semanticscholar.org

Reaction with Organic Substrates

This compound can act as an oxidizing agent in reactions with various organic substrates, transferring one of its oxygen atoms. In these reactions, the hydroperoxide is typically reduced to the corresponding alcohol, pinan-2-ol.

This compound can be used for the selective oxidation of dialkyl sulfides to dialkyl sulfoxides. This transformation is a synthetically useful method that often proceeds under mild conditions with high chemoselectivity. nih.govresearchgate.net The reaction involves the nucleophilic sulfur atom of the sulfide (B99878) attacking the electrophilic oxygen of the hydroperoxide.

The general reaction is: Pinanyl-OOH + R₂S → Pinan-2-ol + R₂SO

This process represents a "green" or environmentally benign oxidation method, as the hydroperoxide is converted to the relatively innocuous pinan-2-ol, and water is the only other byproduct. nih.gov By controlling the stoichiometry of the reactants, the reaction can generally be stopped at the sulfoxide stage, avoiding overoxidation to the corresponding sulfone. researchgate.net

Examples of Sulfide Oxidation to Sulfoxides Using Hydroperoxides nih.govresearchgate.net

| Sulfide Substrate | Product | Typical Yield |

|---|---|---|

| Thioanisole | Methyl phenyl sulfoxide | High |

| Dibenzyl sulfide | Dibenzyl sulfoxide | Excellent |

| Dibutyl sulfide | Dibutyl sulfoxide | High |

This compound can react with α,β-unsaturated ketones (enones) in a process known as nucleophilic epoxidation, often referred to as the Weitz-Scheffer epoxidation. nih.govresearchgate.net This reaction typically occurs under basic conditions, where the base deprotonates the hydroperoxide to form a more nucleophilic this compound anion.

The mechanism involves a two-step sequence:

Conjugate Addition: The this compound anion adds to the β-carbon of the electron-deficient alkene in the enone. This is a Michael-type addition that forms an enolate intermediate. thieme-connect.deyoutube.com

Intramolecular Ring Closure: The resulting enolate intermediate undergoes an intramolecular nucleophilic substitution. The enolate oxygen attacks the adjacent oxygen of the peroxide group, displacing a pinan-2-olate anion and forming the epoxide ring. thieme-connect.de

This method is highly effective for the epoxidation of electron-poor double bonds, which are generally unreactive towards electrophilic epoxidizing agents like peroxy acids. youtube.com

Examples of Weitz-Scheffer Epoxidation of Enones with a Hydroperoxide nih.gov

| α,β-Unsaturated Ketone | Epoxide Product | Yield (%) |

|---|---|---|

| trans-Chalcone | trans-Chalcone oxide | 95 |

| 2-Cyclohexenone | 2,3-Epoxycyclohexanone | 89 |

| trans-4-Phenyl-3-buten-2-one | 4-Phenyl-3,4-epoxy-2-butanone | 86 |

| (R)-Carvone | (1R,4R,6R)-1-Methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one | 91 |

Intramolecular Rearrangements and Side Reactions of this compound

This compound's reactivity is characterized by the inherent instability of the peroxide bond (O-O), which predisposes it to various rearrangements and side reactions, particularly under thermal or catalytic influence.

Intramolecular H-Transfer Mechanisms

Intramolecular hydrogen transfer is a significant reaction pathway for hydroperoxides, often proceeding through radical intermediates. In the case of this compound, the decomposition is initiated by the homolytic cleavage of the weak O-O bond, typically induced by heat or a transition metal, to form an alkoxyl radical.

Once the pinanyloxyl radical is formed, it can undergo an intramolecular hydrogen atom shift. nih.govresearchgate.net This process involves the abstraction of a hydrogen atom from a carbon atom within the same molecule by the oxygen radical. For instance, a 1,2-hydrogen shift can occur, leading to the formation of a ketyl radical. nih.gov This new radical intermediate is often more stable. Such intramolecular H-atom transfers are competitive with other reaction pathways like H-atom loss or elimination. nih.gov The favorability of H-atom migration versus other reactions can be influenced by the ring size of the cyclic transition state involved. nih.gov These rearrangements are crucial in understanding the formation of various byproducts during reactions involving this compound.

Formation of Byproducts in Autoxidation Processes

This compound is typically synthesized through the autoxidation of pinane, a reaction involving molecular oxygen. google.com This process, however, is seldom perfectly selective. The reaction conditions that favor the formation of the hydroperoxide also promote its decomposition and subsequent side reactions, leading to a mixture of oxidation products. google.comresearchgate.net

The propagation of the autoxidation reaction itself can lead to byproducts. The cyclohexyl hydroperoxide propagation reaction, for example, is a significant source of cyclohexoxy radicals which can then undergo ring-opening to form other species. nih.gov Similarly, the decomposition of this compound during the autoxidation of pinane can yield a range of secondary products. Common byproducts include alcohols, ketones, and aldehydes. google.com The presence of these impurities makes the purification of the hydroperoxide essential for many applications and complicates the economics of the process if they are formed in significant quantities. google.com

Table 1: Products in the Autoxidation of Pinane

| Product Type | Compound Name | Role |

|---|---|---|

| Primary Product | This compound | Desired product |

| Common Byproducts | Pinanol | Reduction product |

| Pinanone | Rearrangement/oxidation product |

Relationship to Baeyer–Villiger Type Rearrangements in Peroxide Chemistry

The Baeyer-Villiger oxidation is a well-known reaction where a ketone is converted into an ester, or a cyclic ketone is converted into a lactone, using a peroxyacid or peroxide as the oxidant. wikipedia.orgsigmaaldrich.com The reaction proceeds through the formation of a Criegee intermediate, followed by the migration of a substituent from the carbonyl carbon to the adjacent oxygen atom. wikipedia.org The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.orgucalgary.ca

While this compound itself is not the typical reagent for a classic Baeyer-Villiger oxidation, its chemistry is related to the principles of such rearrangements. The decomposition of hydroperoxides can lead to intermediates and products that are analogous to those seen in Baeyer-Villiger reactions. For example, the rearrangement of the pinanyloxyl radical, formed from the hydroperoxide, involves the cleavage of C-C bonds and the formation of new C-O bonds, which is conceptually similar to the key rearrangement step in the Baeyer-Villiger mechanism. youtube.com The inherent reactivity of the peroxide group in facilitating molecular rearrangements is a common theme in both processes.

Role in Oxidative Transformations

This compound serves as a potent oxidizing agent and a source of free radicals, making it valuable in various industrial oxidative transformations. riverlandtrading.comchemicalbook.com Its primary role is to initiate chemical reactions by providing reactive radical species.

One of its main applications is as a polymerization initiator. In the production of synthetic resins, coatings, and adhesives, this compound is used to generate free radicals that start the polymerization chain reaction. riverlandtrading.com It is also employed as a crosslinking agent in the manufacturing of elastomers and rubbers, where it helps to form chemical bonds between polymer chains, thereby improving the material's mechanical properties and durability. riverlandtrading.com In the adhesive industry, it acts as a curing agent for certain types of adhesives and sealants, enhancing their bonding strength. riverlandtrading.com

Table 2: Applications of this compound in Oxidative Processes

| Application | Industry | Function |

|---|---|---|

| Polymerization Initiator | Plastics, Coatings | Generates free radicals to start polymer chain growth. riverlandtrading.com |

| Crosslinking Agent | Rubber, Elastomers | Improves mechanical properties and durability. riverlandtrading.com |

| Curing Agent | Adhesives, Sealants | Enhances bonding strength and adhesion. riverlandtrading.com |

| Bleaching Agent | Paper & Pulp | Used in chemical treatments for pulp fibers. riverlandtrading.com |

| Chemical Intermediate | Specialty Chemicals | Serves as a building block for other chemicals. riverlandtrading.com |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Pinane |

| Pinanol |

| Pinanone |

| Cyclohexyl hydroperoxide |

| Molecular oxygen |

| Aldehydes |

| Ketones |

| Alcohols |

| Esters |

| Lactones |

| Peroxyacids |

Catalysis and Free Radical Processes Involving Pinanyl Hydroperoxide

Pinanyl Hydroperoxide as a Polymerization Initiator

Organic peroxides, including this compound, are widely utilized as initiators for the radical polymerization of monomers. The selection of an appropriate initiator is crucial as it influences the polymerization rate and the properties of the final polymer.

The initiation of radical polymerization by this compound commences with the homolytic cleavage of the oxygen-oxygen bond (O-O) in the hydroperoxide molecule. This bond is relatively weak and can be dissociated by thermal energy or through a redox reaction, generating two radical species: a pinanyloxyl radical and a hydroxyl radical.

Thermal Decomposition:

The thermal decomposition of 2-pinane hydroperoxide has been studied and proceeds via a first-order reaction with an activation energy of approximately 110.0 kJ/mol repec.org. At elevated temperatures, the O-O bond breaks, yielding highly reactive radicals.

Initiation Step: A pinanyloxyl radical or a hydroxyl radical, generated from the decomposition of this compound, attacks a monomer molecule (e.g., styrene or butadiene), breaking the monomer's π-bond and forming a new carbon-centered radical wikipedia.orgwordpress.comlibretexts.org. This new radical then initiates the polymer chain.

Propagation Step: The newly formed monomer radical adds to another monomer molecule, and this process repeats, leading to the growth of the polymer chain wikipedia.org. The propagation continues until the monomer is consumed or a termination reaction occurs.

Termination Step: The growth of the polymer chain is terminated by the combination of two growing chains or by disproportionation wikipedia.org.

The primary thermal decomposition products of this compound include 1-(2,2-dimethyl-3-ethylcyclobutyl)ethanone, pinonaldehyde, 2,3-pinanediol, nopinone, and pinanol repec.org.

This compound is a commonly employed initiator in the emulsion polymerization process for manufacturing styrene-butadiene rubber (SBR), a synthetic rubber used extensively in the production of tires liverpool.ac.uk. In this process, a soap-like emulsifier disperses the styrene and butadiene monomers in water, and a free-radical initiator, such as this compound, is introduced to start the copolymerization liverpool.ac.uk.

The properties of SBR are influenced by the choice of initiator and the polymerization conditions. While specific comparative data for this compound against other initiators in SBR synthesis is not extensively detailed in the provided search results, the general properties of SBR produced via radical polymerization are well-established.

Typical Mechanical Properties of Styrene-Butadiene Rubber (SBR)

| Property | Typical Value Range |

|---|---|

| Tensile Strength | 10 - 25 MPa |

| Elongation at Break | 300 - 600% |

| Hardness (Shore A) | 40 - 90 |

| Abrasion Resistance | Good to Excellent |

The use of peroxide initiators like this compound can influence the microstructure and molecular weight distribution of the resulting SBR, which in turn affects its mechanical and dynamic properties vnu.edu.vnnih.govsemanticscholar.org. For instance, peroxide-cured SBR has been shown to exhibit significantly increased tear strength compared to sulfur-cured SBR vnu.edu.vn.

This compound as a Crosslinking Agent

Organic peroxides are effective crosslinking agents for various polymers, including elastomers and polyolefins scientific.netmdpi.comnih.gov. The crosslinking process enhances the mechanical properties, thermal stability, and chemical resistance of the polymer mdpi.com.

The mechanism of peroxide crosslinking involves the generation of free radicals from the thermal decomposition of the peroxide. These highly reactive radicals abstract hydrogen atoms from the polymer chains, creating polymer macroradicals. The combination of these macroradicals results in the formation of a three-dimensional network structure through carbon-carbon bonds scientific.netnih.gov.

The efficiency of crosslinking and the final properties of the polymer are dependent on the type of peroxide, its concentration, and the polymer structure.

Effect of Peroxide Crosslinking on Mechanical Properties of Elastomers

| Polymer | Property Change with Crosslinking | Reference |

|---|---|---|

| Natural Rubber (NR) | Increased tensile strength and modulus | scientific.net |

| High-Density Polyethylene (HDPE) | Increased heat resistance and impact strength, decreased tensile strength and elongation at break | mdpi.com |

| Styrene-Butadiene Rubber (SBR) / Ground Tire Rubber (GTR) Blends | Lower tensile strength and elongation at break compared to sulfur curing | mdpi.com |

Metal-Catalyzed Reactions and Redox Processes

The decomposition of hydroperoxides, including this compound, can be significantly accelerated by the presence of transition metal ions. This catalytic decomposition is a key aspect of redox processes and has implications for controlled oxidation reactions.

Transition metals with variable oxidation states, such as cobalt, manganese, and copper, can catalytically decompose hydroperoxides through a series of one-electron transfer (redox) reactions cmu.eduresearchgate.net. This process is often referred to as a Fenton-like reaction.

The general mechanism involves the reduction of the hydroperoxide by the metal ion in its lower oxidation state to generate an alkoxyl radical and a hydroxide ion, with the metal being oxidized. The metal ion in its higher oxidation state can then be reduced back by another hydroperoxide molecule, producing a peroxyl radical and a proton, thus completing the catalytic cycle.

Cobalt (Co(II)): Cobalt ions are known to be effective catalysts for hydroperoxide decomposition. The reaction of Co(II) with a hydroperoxide generates a pinanyloxyl radical and Co(III).

Manganese (Mn(II)): Manganese oxides are widely used for the catalytic decomposition of hydrogen peroxide, which proceeds via a pseudo-first-order reaction researchgate.netosti.govnih.gov. The catalytic activity is influenced by pH researchgate.netnih.gov. A similar mechanism is expected for the decomposition of this compound.

Copper (Cu(I)/Cu(II)): Copper complexes are also known to catalyze the decomposition of hydrogen peroxide, involving a Cu(II)/Cu(I) redox pair nih.gov. The reaction rate is typically pseudo-first order with respect to both the hydroperoxide and the copper complex concentration.

Catalytic Activity of Transition Metals in Hydroperoxide Decomposition

| Metal Ion | Typical Role in Hydroperoxide Decomposition | Key Features |

|---|---|---|

| Co(II) | Efficient catalyst for generating alkoxyl radicals. | Widely used in industrial oxidation processes. |

| Mn(II) | Effective catalyst, often in the form of oxides. | Activity is pH-dependent. |

| Cu(I)/Cu(II) | Catalyzes decomposition through a redox cycle. | Reaction kinetics are often pseudo-first order. |

The metal-catalyzed decomposition of hydroperoxides can be rendered enantioselective by using chiral ligands complexed to the metal center. This approach is employed in asymmetric synthesis to produce chiral molecules, such as epoxides and sulfoxides, with high enantiomeric excess. While specific examples utilizing this compound as the oxidant were not found in the search results, the principle is well-established with other hydroperoxides like tert-butyl hydroperoxide and cumene hydroperoxide.

Enantioselective Epoxidation of Olefins: Chiral metal complexes, often based on manganese or other transition metals, can catalyze the enantioselective epoxidation of olefins using hydroperoxides as the terminal oxidant.

Enantioselective Oxidation of Sulfides: Similarly, the asymmetric oxidation of prochiral sulfides to chiral sulfoxides can be achieved with high enantioselectivity using a chiral catalyst in the presence of a hydroperoxide acs.orgrsc.org.

The following table summarizes results from studies on enantioselective oxidations using other hydroperoxides, illustrating the potential for applying similar systems with this compound.

Examples of Enantioselective Oxidations with Hydroperoxides and Chiral Catalysts

| Substrate | Oxidant | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Aryl/Alkyl Sulfides | tert-Butyl hydroperoxide | Chiral Titanium/Binaphthol | Chiral Sulfoxides | Up to 96% | acs.org |

| Aryl/Alkyl Sulfides | Hydrogen peroxide | Chiral Manganese Complex | Chiral Sulfoxides | >99% | rsc.org |

| Ferrocenyl Sulfides | Cumene hydroperoxide | Chiral Titanium Complex | Chiral Ferrocenyl Sulfoxides | >99% | researchgate.net |

Radical Cascades Initiated by this compound

This compound serves as a classic example of a radical initiator, a molecule capable of producing radical species under mild conditions, which can then promote further chemical reactions. The defining characteristic of such initiators is the presence of a weak bond that undergoes homolytic cleavage upon thermal or photochemical inducement. In this compound, this weak bond is the oxygen-oxygen single bond within the hydroperoxy functional group (-OOH).

The initiation process commences with the homolytic scission of the O-O bond, a transformation that yields two distinct radical species: a pinanyloxy radical and a hydroxyl radical. This primary fragmentation is the gateway to subsequent radical processes. While this compound is widely recognized for its role in initiating polymerization reactions, the fate of the pinanyloxy radical itself can lead to a sequence of unimolecular reactions, which can be described as a radical cascade.

Following its formation, the pinanyloxy radical is a highly reactive intermediate. The strained bicyclic structure of the pinane (B1207555) framework makes the pinanyloxy radical susceptible to fragmentation. This process involves the cleavage of a carbon-carbon bond, specifically the C1-C6 bond of the bicyclo[3.1.1]heptane skeleton. This fragmentation relieves the ring strain inherent in the four-membered cyclobutane ring of the pinane structure, leading to the formation of a more stable, monocyclic radical.

A study on the thermal decomposition of 2-pinane hydroperoxide has elucidated the subsequent pathways of the pinanyloxy radical. The decomposition is a first-order reaction and results in a variety of fragmentation products. The initial pinanyloxy radical undergoes a β-scission event, breaking the cyclobutane ring to form a carbon-centered radical with a cyclobutane structure. This radical intermediate can then undergo further reactions, such as oxidation, to yield a range of stable end products. The thermal decomposition of 2-pinane hydroperoxide has been shown to yield several key products, indicating a complex series of events following the initial radical formation repec.org.

The table below details the major products identified from the thermal decomposition of 2-pinane hydroperoxide, showcasing the results of the radical cascade initiated by its homolysis repec.org.

| Product Name | Chemical Structure | Observations |

|---|---|---|

| 1-(2,2-dimethyl-3-ethylcyclobutyl)ethanone |  | A primary product resulting from the fragmentation of the pinane ring system. |

| Pinonaldehyde |  | Indicates oxidative cleavage pathways are involved in the cascade. |

| 2,3-Pinanediol |  | Suggests pathways involving hydrogen abstraction and reaction with hydroxyl radicals. |

| Nopinone |  | A ketone derived from the pinane skeleton, indicating rearrangement and oxidation steps. |

| Pinane |  | Formation suggests hydrogen atom abstraction by a pinanyl radical intermediate. |

This fragmentation cascade, initiated by the decomposition of this compound, illustrates how a single initiation event can lead to a variety of products through a series of radical rearrangements and subsequent reactions. While not a synthetically controlled cascade aimed at a single target molecule, it effectively demonstrates the principles of radical-mediated bond cleavage and structural reorganization.

Derivatives and Structural Modifications of Pinanyl Hydroperoxide

Synthesis and Characterization of Peroxy Esters of Pinanyl Hydroperoxide

Peroxy esters are a significant class of this compound derivatives, synthesized by reacting the hydroperoxide with an acylating agent. These reactions effectively convert the hydroperoxy group (-OOH) into a peroxy ester group (-OOC(O)R), which can offer greater stability or different reactivity profiles. The synthesis can be accomplished using several classes of acylating agents, typically in the presence of a base to neutralize acidic byproducts. google.com

Common methods for the synthesis of pinanyl peroxy esters include:

Reaction with Acid Halides: this compound reacts with acid halides, such as acetyl chloride or benzoyl chloride, in the presence of a base like pyridine. google.com The base scavenges the hydrogen halide (e.g., HCl) formed during the reaction, driving it to completion. The reaction is typically performed at low temperatures (e.g., 0-10°C) to control its exothermicity. google.com

Reaction with Acid Anhydrides: Acid anhydrides, like acetic anhydride (B1165640) or benzoic anhydride, serve as effective acylating agents for this compound. google.com This method also generally requires a basic catalyst or stoichiometric base.

Reaction with Halocarbonates: Halocarbonates can also be used to form the corresponding peroxycarbonate esters. google.com

The resulting peroxy esters are characterized by standard spectroscopic methods to confirm the structure and purity. These compounds have applications as initiators in free-radical polymerization and as vulcanizing agents. google.com

| Esterifying Agent Type | Specific Reagent Example | Base/Conditions | Resulting Peroxy Ester Type |

|---|---|---|---|

| Acid Halide | Acetyl Chloride (CH₃COCl) | Pyridine, Benzene, 0-10°C | Pinanyl Peroxyacetate |

| Acid Halide | Phthaloyl Dichloride | Sodium Hydroxide (aq.) | Di-pinanyl Diperoxyphthalate |

| Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | Base-catalyzed | Pinanyl Peroxyacetate |

Formation of Pinanyl Alcohols (Pinanols) and their Stereochemistry

The reduction of this compound is a direct route to the corresponding pinanyl alcohols, or pinanols. This transformation is a key step in the synthesis of various fragrance compounds and other fine chemicals. atamanchemicals.comchempedia.info The most common and efficient method for this reduction is catalytic hydrogenation. atamanchemicals.comresearchgate.net

The process typically involves reacting this compound with hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst. atamanchemicals.comresearchgate.net This reaction selectively reduces the hydroperoxy group to a hydroxyl group (-OH) while leaving the pinane (B1207555) skeleton intact. The reaction is generally carried out under mild conditions of temperature and pressure. researchgate.net

An important aspect of this reaction is its stereochemistry. The oxidation of pinane often produces a mixture of cis- and trans-pinane hydroperoxide. The subsequent catalytic reduction of this mixture yields the corresponding cis- and trans-pinanols. chempedia.info Research has shown that this reduction can proceed with high selectivity, often producing an approximate 80:20 ratio of the cis- and trans-pinanol isomers, respectively. chempedia.info

| Reactant | Catalyst | Reagent | Primary Products | Typical Isomer Ratio |

|---|---|---|---|---|

| cis- and trans-Pinane Hydroperoxide | Palladium on Carbon (Pd/C) | Hydrogen (H₂) | cis-Pinanol and trans-Pinanol | ~80:20 (cis:trans) chempedia.info |

Pinanyl Sulfoxides and their Chemical Transformations

Pinanyl sulfoxides are sulfur-containing derivatives of the pinane framework. The most direct and common method for synthesizing sulfoxides is the controlled oxidation of the corresponding sulfides. jchemrev.comjchemrev.com While direct use of this compound as the specific oxidant for preparing pinanyl sulfoxides is not widely documented, organic hydroperoxides in general are a known class of oxidants for this purpose, alongside reagents like hydrogen peroxide (H₂O₂). nih.govorganic-chemistry.orgjsynthchem.com

The synthesis pathway begins with a pinanyl sulfide (B99878). The selective oxidation of the sulfide yields the corresponding pinanyl sulfoxide. Careful control of reaction conditions is crucial to prevent over-oxidation. nih.gov

Pinanyl sulfoxides can undergo further chemical transformations, most notably oxidation to pinanyl sulfones. This subsequent oxidation requires stronger oxidizing conditions or a higher stoichiometry of the oxidant. sci-hub.seorganic-chemistry.org This two-step oxidation process highlights the sequential transformation of sulfur-containing functional groups on the pinane backbone.

| Starting Compound | Transformation | Typical Oxidant Class | Product |

|---|---|---|---|

| Pinanyl Sulfide | Selective Oxidation | Hydrogen Peroxide, mCPBA, Hydroperoxides nih.govorganic-chemistry.org | Pinanyl Sulfoxide |

| Pinanyl Sulfoxide | Further Oxidation | Excess H₂O₂, Peroxy acids sci-hub.seorganic-chemistry.org | Pinanyl Sulfone |

Hydroxy Hydroperoxides derived from Pinane Structures

Hydroxy hydroperoxides derived from pinane structures are complex molecules containing both a hydroxyl (-OH) and a hydroperoxy (-OOH) group. These compounds are of interest in atmospheric chemistry. mdpi.com A successful synthetic route for an α-pinene derived hydroxy hydroperoxide has been developed. mdpi.com

The synthesis is achieved through the catalytic ring-opening of a corresponding epoxide, specifically α-pinene oxide. mdpi.com This reaction is performed using a water-free solution of hydrogen peroxide in diethyl ether to avoid unwanted hydrolysis. A key component of this synthesis is the use of a catalyst, such as bis(acetylacetonato)dioxomolybdenum(VI), which facilitates the opening of the strained epoxide ring and the addition of the hydroperoxy group. mdpi.com

The resulting product is a viscous liquid whose structure must be confirmed through extensive spectroscopic analysis, including 1H, 13C, and 2D NMR experiments. mdpi.com This method provides a direct pathway to bifunctional derivatives that are otherwise challenging to synthesize.

| Reactant | Reagent | Catalyst Example | Product |

|---|---|---|---|

| α-Pinene Oxide | Hydrogen Peroxide (in diethyl ether) | Bis(acetylacetonato)dioxomolybdenum(VI) mdpi.com | α-Pinene Hydroxy Hydroperoxide |

Functionalization Strategies for this compound Backbone

The chemical structure of this compound offers several avenues for functionalization, primarily centered on the reactivity of the hydroperoxy group. These strategies allow for the conversion of the hydroperoxide into other valuable functional groups, thereby diversifying its utility as a synthetic intermediate.

The main functionalization strategies can be categorized as follows:

Modification of the Hydroperoxy Group: This is the most prevalent approach, as the -OOH group is the most reactive site on the molecule.

Reduction to Alcohols: As discussed in section 5.2, the hydroperoxy group can be cleanly reduced to a hydroxyl group, yielding pinanols. chempedia.inforesearchgate.net This is a fundamental transformation that converts the peroxide into a stable and versatile alcohol.

Acylation to Peroxy Esters: As detailed in section 5.1, the terminal oxygen of the hydroperoxy group can be acylated to form peroxy esters. google.com This strategy modifies the reactivity of the peroxide and can enhance its thermal stability, making it suitable for applications like polymerization initiation.

Radical-Initiated Reactions on the Pinane Skeleton: The hydroperoxide group can serve as a source of radicals upon decomposition. This property is primarily used in polymerization but could potentially be harnessed to initiate reactions, such as halogenation or other additions, at positions on the pinane backbone itself. This strategy functionalizes the hydrocarbon framework rather than the hydroperoxy group directly.

These strategies demonstrate the role of this compound as a key intermediate, enabling access to a variety of functionalized pinane-based molecules.

| Strategy | Description | Resulting Functional Group | Example Product |

|---|---|---|---|

| Reduction | Conversion of the hydroperoxy group via catalytic hydrogenation. chempedia.inforesearchgate.net | Hydroxyl (-OH) | Pinanol |

| Acylation | Reaction with an acid halide or anhydride to modify the hydroperoxy group. google.com | Peroxy Ester (-O-O-C(O)R) | Pinanyl Peroxyacetate |

Advanced Analytical Techniques for Characterization of Pinanyl Hydroperoxide and Its Metabolites

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as an unparalleled tool for the definitive structural elucidation of organic molecules, including pinanyl hydroperoxide. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework, including connectivity and spatial arrangement of atoms.

¹H NMR and ¹³C NMR for Structure Elucidation

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental for determining the primary structure of this compound. The chemical shifts, signal multiplicities (splitting patterns), and integration values in a ¹H NMR spectrum, along with the chemical shifts in a ¹³C NMR spectrum, allow for the assignment of each proton and carbon atom in the molecule.

In the ¹H NMR spectrum of a hydroperoxide, the proton of the hydroperoxy group (-OOH) is particularly diagnostic, typically appearing as a broad singlet in a downfield region of the spectrum, often between δ 10-13 ppm. The exact chemical shift can be sensitive to concentration and solvent, owing to hydrogen bonding. The protons on the carbon atom bearing the hydroperoxy group also exhibit a characteristic downfield shift.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C-OOH | - | 75-85 |

| H-OOH | 10.0-13.0 (broad singlet) | - |

| CH₃ (gem-dimethyl) | 0.8-1.3 (singlets) | 20-30 |

| CH₃ (bridgehead) | 1.0-1.5 (singlet) | 25-35 |

| CH₂ and CH (ring) | 1.5-2.5 (multiplets) | 30-50 |

Note: The data in this table are representative and based on typical chemical shifts for similar terpene hydroperoxides. Actual values may vary depending on the specific isomer and experimental conditions.

2D NMR Experiments (e.g., NOESY) for Conformational and Stereochemical Analysis

Two-dimensional (2D) NMR experiments are indispensable for elucidating the complex stereochemistry of bicyclic molecules like this compound. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly powerful for this purpose. nih.gov NOESY detects through-space interactions between protons that are in close proximity, typically within 5 Å. columbia.edu

By analyzing the cross-peaks in a NOESY spectrum, it is possible to determine the relative orientation of different parts of the molecule. For the rigid pinane (B1207555) framework, NOESY can be used to:

Distinguish between the endo and exo isomers of this compound by observing NOEs between the hydroperoxy group and specific protons on the pinane ring.

Establish the stereochemistry at chiral centers by identifying which substituents are on the same face of the molecule.

Provide insights into the preferred conformation of the molecule in solution. nih.gov

This detailed spatial information is critical for understanding the molecule's reactivity and its interactions with biological systems.

Self-Association and Association Studies by ¹H NMR Spectroscopy

The hydroperoxy group of this compound can participate in hydrogen bonding, leading to self-association (dimerization or formation of higher-order aggregates) or association with other molecules in solution. ¹H NMR spectroscopy is a sensitive technique for studying these non-covalent interactions.

The chemical shift of the hydroperoxy proton is highly dependent on its hydrogen-bonding environment. In dilute, non-polar solvents, this proton signal will appear at a lower chemical shift. As the concentration of this compound increases, the formation of intermolecular hydrogen bonds causes a downfield shift of the -OOH proton resonance. By monitoring the chemical shift of this proton as a function of concentration and temperature, it is possible to gain qualitative and quantitative information about the thermodynamics of the self-association process.

Chromatographic Methods

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation, identification, and quantification of this compound from complex mixtures, such as essential oils or biological matrices.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

HPLC is a versatile and widely used technique for the analysis of hydroperoxides. For this compound, reversed-phase HPLC is commonly employed, where a non-polar stationary phase (such as C18) is used with a polar mobile phase. This allows for the separation of this compound from the more non-polar parent terpene, pinane, and other less polar compounds.

The choice of detector is crucial for the sensitive and selective quantification of hydroperoxides. Ultraviolet (UV) detection can be used if the hydroperoxide possesses a chromophore; however, many simple alkyl hydroperoxides like this compound have weak UV absorbance. In such cases, electrochemical detection or mass spectrometry can provide higher sensitivity and selectivity.

Table 2: Typical HPLC Parameters for the Analysis of Terpene Hydroperoxides

| Parameter | Description |

| Column | Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile/methanol and water |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

| Detection | UV (210 nm), Electrochemical, or Mass Spectrometry |

HPLC Coupled with Post-Column Derivatization and Detection

To overcome the challenges of detecting non-chromophoric hydroperoxides with high sensitivity and selectivity, HPLC can be coupled with post-column derivatization. In this approach, the eluent from the HPLC column is mixed with a reagent that reacts specifically with the hydroperoxide to produce a product that is easily detectable.

A common and highly sensitive method for hydroperoxide detection involves post-column reaction with luminol (B1675438) and a catalyst (such as hemin (B1673052) or cytochrome c). The hydroperoxide oxidizes luminol, producing a chemiluminescent signal that can be measured with a suitable detector. This method offers excellent selectivity for peroxides and can achieve very low detection limits.

Another approach involves the post-column reaction of the hydroperoxide with a reagent like diphenyl-1-pyrenylphosphine (B35221) (DPPP). The hydroperoxide oxidizes DPPP to the highly fluorescent DPPP oxide, which can then be detected with a fluorescence detector. This method also provides high sensitivity and selectivity for the analysis of hydroperoxides.

Mass Spectrometry (MS) Techniques

Mass spectrometry has emerged as a powerful and indispensable tool for the detailed characterization of this compound and its metabolites. Its high sensitivity and specificity allow for the identification and quantification of these compounds, even at low concentrations in complex matrices.

LC/MS and LC-MS/MS for Sensitive and Selective Analysis

Liquid chromatography coupled with mass spectrometry (LC/MS) and tandem mass spectrometry (LC-MS/MS) are premier techniques for the analysis of hydroperoxides, which are often thermally labile and present in intricate mixtures. mdpi.com These methods offer significant advantages over conventional techniques by providing direct measurement and high sensitivity. mdpi.com

LC/MS combines the separation capabilities of liquid chromatography with the mass analysis of a mass spectrometer. This is particularly useful for separating this compound from other oxidation products of α-pinene before detection. copernicus.org The use of techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) allows for the gentle ionization of thermally sensitive molecules like hydroperoxides, preventing their decomposition during analysis. mdpi.com

LC-MS/MS, or tandem mass spectrometry, further enhances selectivity and sensitivity. semanticscholar.orgresearchgate.net In this technique, a specific ion (the precursor ion) is selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. This process, known as selected reaction monitoring (SRM), is highly specific and allows for the quantification of target analytes with very low detection limits. copernicus.orgsemanticscholar.org For instance, the limit of detection for some hydroperoxides using LC-MS/MS can be in the picomole to nanomolar range. mdpi.comnih.gov The development of LC-MS/MS methods has been crucial for identifying and quantifying hydroperoxides in various biological and environmental samples. mdpi.comsemanticscholar.orgresearchgate.net

A study on the ozonolysis of α-pinene successfully identified various organic hydroperoxides in the resulting secondary organic aerosol (SOA) using a positive-ion atmospheric pressure chemical ionization-tandem mass spectrometer ((+)-APCI-MS/MS). copernicus.org This highlights the capability of LC-MS/MS to characterize complex reaction products containing compounds like this compound.

Table 1: Comparison of Analytical Techniques for Hydroperoxide Analysis

| Technique | Advantages | Disadvantages |

| LC/MS | High sensitivity, direct measurement, suitable for thermally labile compounds. mdpi.commdpi.com | Can have limitations in distinguishing between isomers without chromatographic separation. |

| LC-MS/MS | Very high selectivity and sensitivity (SRM), provides structural information, low detection limits. copernicus.orgsemanticscholar.orgresearchgate.net | Requires method development for specific analytes. |

Fragmentation Patterns and Structural Information from MS

The fragmentation of this compound and other organic hydroperoxides in a mass spectrometer provides valuable structural information. wikipedia.org When subjected to tandem mass spectrometry (MS/MS), the molecular ion or an adduct of the molecule breaks apart in a predictable manner, creating a unique fragmentation pattern or "fingerprint." libretexts.orgchemguide.co.uklibretexts.org

A characteristic fragmentation pathway for organic hydroperoxides (ROOH) analyzed by (+)-APCI-MS/MS involves the formation of an ammonium (B1175870) adduct, [M+NH₄]⁺. copernicus.org A key diagnostic feature for the identification of these hydroperoxides is the neutral loss of 51 Da from this adduct. copernicus.org This loss corresponds to the elimination of an ammonia (B1221849) molecule (17 Da) and a hydroperoxyl radical (•OOH, 34 Da), or water (18 Da) and ammonia (17 Da) along with an oxygen atom (16 Da). This specific neutral loss has been consistently observed across various ROOH molecules, making it a reliable indicator for their presence. copernicus.org

For example, in the analysis of secondary organic aerosol from α-pinene ozonolysis, a product with a mass-to-charge ratio (m/z) of 206, corresponding to the [M+NH₄]⁺ adduct of a C₁₀H₁₆O₄ hydroperoxide, showed a characteristic loss of 51 Da in its MS/MS spectrum. copernicus.org While the exact structure of this compound can vary (as isomers exist), this fragmentation behavior is a key piece of evidence for identifying the hydroperoxide functional group.

The general principles of fragmentation in mass spectrometry, such as the cleavage of the weakest bonds and the formation of stable ions, govern the fragmentation patterns observed for this compound and its metabolites. libretexts.org The analysis of these patterns allows researchers to deduce the structure of the original molecule. wikipedia.orglibretexts.org

Spectroscopic Analysis (excluding basic properties)

Spectroscopic techniques provide complementary information to mass spectrometry for the characterization of this compound, offering insights into its molecular structure and functional groups.

Theoretical and Computational Chemistry Studies of Pinanyl Hydroperoxide

Environmental and Industrial Process Research Applications of Pinanyl Hydroperoxide

Use as a Chemical Intermediate in Specialty Chemical Synthesis

Pinanyl hydroperoxide serves as a crucial intermediate in the multi-step synthesis of various valuable organic compounds. Its reactive hydroperoxide group makes it a versatile precursor for creating a range of specialty chemicals.

As an intermediate, this compound plays a significant role in the fragrance industry. It is a key building block in the synthetic pathway to produce commercially important aroma compounds. The transformation of this compound allows for the creation of molecules with desirable olfactory properties, contributing to the diverse palette of scents available for perfumes, cosmetics, and other scented products.

One of the most notable applications of this compound is in the synthesis of linalool (B1675412), a widely used fragrance ingredient found in many flowers and spice plants. The industrial synthesis of linalool often starts from α-pinene, a major component of turpentine. This process involves the hydrogenation of α-pinene to pinane (B1207555), which is then oxidized to produce a mixture of cis- and trans-pinane hydroperoxides.

This mixture of pinanyl hydroperoxides is subsequently reduced to the corresponding pinanols. The final step involves the pyrolysis of these pinanols, which yields linalool. nih.govnih.gov This synthetic route provides a reliable and scalable method for producing linalool, meeting the high demand from the fragrance and flavor industries. google.com

Synthesis Pathway of Linalool from α-Pinene

| Step | Reactant(s) | Product(s) |

| 1. Hydrogenation | α-Pinene | Pinane |

| 2. Oxidation | Pinane, Oxygen | This compound |

| 3. Reduction | This compound | Pinanol |

| 4. Pyrolysis | Pinanol | Linalool |

Role in Pollution Abatement Technologies

The oxidizing properties of hydroperoxides have led to research into their potential applications in environmental remediation and pollution control. While much of the research focuses on simpler hydroperoxides like hydrogen peroxide, the principles can be extended to organic hydroperoxides like this compound.

Nitrogen oxides (NOx), including nitric oxide (NO), are significant air pollutants primarily from combustion processes. Research has explored the use of oxidizing agents to convert NO into more readily scrubbable forms. For instance, hydrogen peroxide can be used to oxidize NO to nitrogen dioxide (NO2) and subsequently to nitric acid (HNO3), which can be removed from a gas stream through wet scrubbing. google.com The investigation into using hydroperoxides for NO removal is an area of ongoing environmental research. ceon.rs

Advanced Oxidation Processes (AOPs) are a key area of research in water treatment for the degradation of persistent organic pollutants. These processes often involve the generation of highly reactive hydroxyl radicals. Hydroperoxides, including hydrogen peroxide, are frequently used in AOPs, such as the Fenton process, to generate these radicals and break down a wide range of contaminants. researchgate.nettpsgc-pwgsc.gc.ca While direct research on this compound for this specific application is not widespread, the general effectiveness of hydroperoxides in oxidizing water contaminants provides a basis for its potential investigation in this context. nih.gov The formation of potentially harmful by-products during chemical oxidation is a critical consideration in this research. youtube.com

Green Chemistry Perspectives in this compound Synthesis and Application

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The synthesis and use of this compound can be assessed against these principles to identify opportunities for more sustainable practices.

The use of hydrogen peroxide, a related and simple hydroperoxide, is often considered a "green" oxidant because its primary byproduct is water. pitt.eduredox.com This sets a precedent for evaluating the environmental footprint of other hydroperoxides. Key considerations for the green synthesis of this compound include the use of renewable feedstocks like α-pinene (derived from pine trees), the use of catalysts to improve reaction efficiency, and minimizing the use of hazardous solvents. nih.govmdpi.com

Atmospheric Chemistry Research Related to Terpene-Derived Hydroperoxides

Terpene-derived hydroperoxides, including this compound, are significant products of the atmospheric oxidation of biogenic volatile organic compounds (BVOCs) emitted by terrestrial vegetation. rsc.orgnsysu.edu.twnih.gov Monoterpenes like α-pinene are highly reactive with key atmospheric oxidants such as ozone (O₃), hydroxyl radicals (OH), and nitrate (B79036) radicals (NO₃), leading to a wide array of oxygenated products. nsysu.edu.twresearchgate.net Among these products, organic hydroperoxides play a crucial role in atmospheric processes, particularly in the formation and aging of secondary organic aerosol (SOA). rsc.orgnsysu.edu.tw

Formation Pathways of Terpene-Derived Hydroperoxides

The formation of hydroperoxides from terpenes such as α-pinene proceeds through several key atmospheric reactions. The primary mechanisms involve ozonolysis and oxidation by OH radicals.

Ozonolysis: The reaction of α-pinene with ozone is a major pathway for hydroperoxide formation. researchgate.netresearchgate.net This process begins with the addition of ozone to the terpene's double bond, forming an unstable primary ozonide. nsysu.edu.twresearchgate.net This intermediate rapidly decomposes into energized carbonyl oxides, known as Criegee intermediates (CIs). rsc.orgnsysu.edu.twresearchgate.net These highly reactive CIs can then react with various atmospheric species, notably water, to form α-hydroxyalkyl-hydroperoxides (α-HHs). researchmap.jp The reaction with water is considered an energetically favorable pathway for the dissipation of CIs. rsc.org CIs can also react with other hydroxylic compounds like alcohols and carboxylic acids to generate different types of hydroperoxides. researchmap.jpnih.gov

OH Radical Oxidation: Oxidation initiated by the hydroxyl (OH) radical represents another significant channel for hydroperoxide production. mdpi.comsemanticscholar.org The reaction can proceed via two main routes:

H-abstraction: The OH radical can abstract a hydrogen atom from the terpene molecule, which, after the addition of molecular oxygen (O₂), forms a peroxy radical (RO₂). semanticscholar.org

OH addition: More commonly, the OH radical adds to the double bond of the terpene, and subsequent reaction with O₂ also yields a peroxy radical. semanticscholar.orgharvard.edu

Under atmospheric conditions with low concentrations of nitrogen oxides (low-NOx), these peroxy radicals predominantly react with hydroperoxy radicals (HO₂) to produce stable organic hydroperoxides (ROOH). researchgate.net Furthermore, under certain conditions, RO₂ radicals can undergo intramolecular hydrogen shifts followed by O₂ addition in a process known as autoxidation, leading to the formation of highly oxygenated molecules (HOMs) that contain multiple hydroperoxide functional groups. researchgate.net

Role in Secondary Organic Aerosol (SOA) Formation

Organic peroxides are a dominant component of SOA formed from the oxidation of monoterpenes. nih.govacs.orgresearchgate.net Research has shown that these compounds can constitute a significant fraction of the total SOA mass. For instance, in chamber studies, organic peroxides were estimated to contribute approximately 47% of the SOA mass from α-pinene ozonolysis and as much as 85% from β-pinene ozonolysis. nih.govacs.orgresearchgate.net The low volatility of these hydroperoxides, particularly multifunctional and highly oxygenated ones, facilitates their partitioning from the gas phase to the particle phase, contributing directly to SOA mass and growth. copernicus.org

Table 1: Estimated Contribution of Organic Peroxides to SOA Mass from Monoterpene Ozonolysis

| Monoterpene Precursor | Oxidant | Estimated Peroxide Contribution to SOA Mass (%) | Reference |

|---|---|---|---|

| α-Pinene | O₃ | ~47% | nih.govacs.org |

| β-Pinene | O₃ | ~85% | nih.govacs.org |

| α-Pinene (gas-phase ozonolysis) | O₃ | ~21% | researchmap.jp |

| Isoprene (B109036)/Monoterpenes | Various | 20-60% | researchmap.jp |

Condensed-Phase Chemistry and Stability

Once partitioned into the aerosol phase, the fate of terpene-derived hydroperoxides is governed by their stability and subsequent chemical reactions. acs.org α-Hydroxyalkyl-hydroperoxides (α-HHs) are known to be among the least stable types of hydroperoxides. nsf.gov Their decomposition in the condensed phase can significantly influence the chemical composition and properties of the aerosol over its atmospheric lifetime.

Research shows that α-HHs decompose in aqueous media (representative of aerosol water content) into geminal diols and hydrogen peroxide (H₂O₂), a pathway that avoids the formation of free radicals. nsf.govnih.govnih.gov The stability of these hydroperoxides is highly sensitive to environmental conditions. acs.org Key factors influencing their decomposition rate include:

Water Content: The lifetime of α-HHs decreases dramatically as the water content of the medium increases. acs.orgacs.org In solutions with low water content (<20%), their stability increases significantly. nsf.govnih.gov

pH: Decomposition is accelerated under acidic conditions, suggesting an H⁺-catalyzed mechanism. acs.orgnih.gov

Temperature: The decomposition rate is strongly dependent on temperature. acs.org

Studies have quantified the lifetimes (e-fold time, τ₁/e) of various monoterpene-derived α-HHs, highlighting their transient nature in water-rich environments. nsf.govnih.gov

Table 2: Stability of Monoterpene-Derived α-Hydroxyalkyl-Hydroperoxides (α-HHs) in Aqueous Solutions

| α-HH Precursor | Solvent Conditions | e-Fold Lifetime (τ₁/e), minutes | Reference |

|---|---|---|---|

| α-Pinene | 60:40 Water:Acetonitrile (v:v) | 14 | acs.org |

| α-Pinene | 20:80 Water:Acetonitrile (v:v) | 62 | acs.org |

| d-Limonene | Water-rich mixtures | 15 - 45 | nsf.govnih.gov |

| γ-Terpinene | Water-rich mixtures | 15 - 45 | nsf.govnih.gov |

| β-Caryophyllene | 50:50 Water:Acetonitrile (v:v) | ~52 | nih.govacs.org |

| α-Terpineol | Water-rich mixtures | > 1000 | nsf.govnih.gov |

This research underscores that the persistence of hydroperoxides in atmospheric aerosols is largely controlled by the aerosol's water content and acidity, rather than by other degradation pathways like photolysis or metal-catalyzed reactions. acs.orgnih.gov The decomposition of these hydroperoxides can lead to the formation of other oxygenated species and contribute to the chemical aging of SOA. nsf.gov

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Routes

The stereochemistry of pinanyl hydroperoxide is a critical determinant of its reactivity and the stereochemical outcome of subsequent transformations. While methods for the synthesis of pinane (B1207555) derivatives with high stereoselectivity have been reported, the development of novel, efficient, and highly stereoselective synthetic routes specifically targeting different stereoisomers of this compound is a paramount area for future investigation. nih.govrsc.orgmdpi.comaminer.org

Current synthetic approaches often yield mixtures of diastereomers, necessitating challenging purification procedures. Future research should focus on the design and implementation of chiral catalysts or auxiliaries that can direct the hydroperoxidation of pinane precursors with high facial selectivity. The exploration of enzymatic catalysis, for instance, could offer a green and highly selective alternative to traditional chemical methods. Furthermore, the development of synthetic routes starting from readily available and renewable chiral precursors, such as (+)- and (-)-α-pinene, would be of significant value. researchgate.net A deeper understanding of the factors governing the stereochemical course of the oxidation of the pinane skeleton will be crucial for the rational design of these new synthetic strategies.

Exploration of New Catalytic Systems for this compound Transformations

The reactivity of the peroxide bond in this compound can be harnessed for a variety of chemical transformations, including epoxidations, hydroxylations, and rearrangements. The exploration of novel catalytic systems is essential to unlock the full synthetic potential of this versatile oxidant and intermediate. While metal-catalyzed oxidations using pinane hydroperoxide have been studied, there is a vast, unexplored landscape of potential catalysts that could offer improved selectivity, efficiency, and sustainability. mdpi.comrsc.org

Future research should venture into the application of earth-abundant and non-toxic metal catalysts, such as those based on iron, copper, and manganese, as alternatives to precious metal catalysts. nih.gov The design of well-defined ligand scaffolds for these metals could allow for fine-tuning of their catalytic activity and selectivity. Furthermore, the investigation of organocatalysts and biocatalysts for this compound transformations is a promising and largely unexplored avenue. Photocatalysis also presents an intriguing possibility, where visible light could be used to activate this compound for specific reactions under mild conditions. The development of heterogeneous catalysts, which can be easily separated and recycled, would also be a significant step towards more sustainable chemical processes involving this compound. mdpi.comnih.gov

Mechanistic Elucidation of Complex Reaction Systems

A thorough understanding of the reaction mechanisms governing the formation and subsequent transformations of this compound is fundamental for the rational design of new synthetic methods and catalytic systems. The thermal decomposition of 2-pinane hydroperoxide, for instance, has been shown to proceed via a first-order reaction, yielding a variety of products including pinonaldehyde and 2,3-pinanediol. repec.org However, the mechanisms of many other reactions involving this hydroperoxide remain poorly understood.

Future research should employ a combination of experimental and computational techniques to unravel the intricate details of these reaction pathways. Kinetic studies, isotope labeling experiments, and in-situ spectroscopic monitoring can provide valuable insights into the reaction intermediates and transition states. Computational chemistry, particularly density functional theory (DFT) calculations, can be a powerful tool for mapping out potential energy surfaces, identifying key intermediates, and predicting reaction outcomes. nih.govcopernicus.orgnih.gov A deeper mechanistic understanding will enable the optimization of reaction conditions to favor the formation of desired products and minimize the formation of unwanted byproducts.

Table 1: Thermal Decomposition Parameters of 2-Pinane Hydroperoxide repec.org

| Parameter | Value |

|---|---|

| Initial Reaction Temperature (Ta) | 114.5 °C |

| Onset Exothermic Temperature (Tonset) | 148.0 °C |

| Exothermic Heat per Unit Mass (ΔH) | 1480.1 J/g |

| Activation Energy | ~110.0 kJ/mol |

Advanced Characterization of Transient Species

Many reactions involving this compound are likely to proceed through highly reactive and short-lived transient species, such as pinanyloxy and peroxyl radicals. The direct observation and characterization of these species are challenging but crucial for a complete understanding of the reaction mechanisms.

Future research should focus on the application of advanced spectroscopic techniques for the detection and characterization of these transient intermediates. rsc.orgnih.govrsc.orgnih.gov Techniques such as time-resolved electron paramagnetic resonance (EPR) spectroscopy can provide direct evidence for the presence of radical species and offer information about their electronic structure. mdpi.com Matrix isolation spectroscopy, where reactive intermediates are trapped in an inert gas matrix at low temperatures, allows for their characterization by infrared and UV-vis spectroscopy. nih.gov The development of new analytical methods with higher sensitivity and temporal resolution will be instrumental in shedding light on the fleeting existence of these key intermediates.

Sustainable Production and Utilization Strategies

In an era of increasing environmental awareness, the development of sustainable methods for the production and utilization of chemicals is of utmost importance. jddhs.comnih.govmdpi.comdoria.fi Future research on this compound should be guided by the principles of green chemistry.

This includes the development of synthetic routes that utilize renewable feedstocks, such as terpenes derived from biomass, and employ environmentally benign solvents and reagents. jddhs.commdpi.com The design of catalytic processes with high atom economy and the use of recyclable catalysts are also key aspects of a sustainable approach. Furthermore, exploring the use of this compound as a green oxidant in various synthetic applications could provide an alternative to more hazardous and less environmentally friendly reagents. The development of solvent-free reaction conditions and the use of energy-efficient technologies, such as microwave or ultrasound irradiation, should also be investigated. jddhs.com

Integration with Other Chemical Disciplines and Emerging Technologies

The future of chemical research lies in the convergence of different disciplines and the adoption of emerging technologies. The study of this compound can benefit significantly from such an integrated approach.

Collaboration with materials scientists could lead to the development of new polymers and functional materials using this compound as a monomer or cross-linking agent. mdpi.com The unique reactivity of the peroxide group could be exploited to create materials with novel properties. Integration with computational chemistry will be crucial for the mechanistic elucidation of complex reactions and the in-silico design of new catalysts. nih.gov Furthermore, the application of nanotechnology could lead to the development of highly efficient and selective nanocatalysts for this compound transformations. nih.govsemanticscholar.org The exploration of its potential in areas such as medicinal chemistry and agrochemistry, given the biological activity of many terpene derivatives, also represents an exciting and unexplored frontier.

Q & A

Q. What are the recommended methods for synthesizing pinanyl hydroperoxide in laboratory settings?

this compound is typically synthesized via oxidation of α-pinene using controlled reaction conditions. A non-catalytic oxidation method with isobutane has been reported to yield tert-butyl hydroperoxide analogs, which can guide analogous synthesis protocols for this compound . Key parameters include temperature control (e.g., 100–150°C), oxygen partial pressure, and reaction time. Researchers should monitor peroxide formation using titration or spectroscopic methods to avoid over-oxidation.

Q. What safety protocols are critical for handling this compound in experimental workflows?

- Storage : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to minimize decomposition .

- Testing : Regularly test for peroxide concentration (>10 ppm requires deactivation) using iodometric titration or test strips .

- Hazard Mitigation : Use non-sparking tools, grounded equipment, and explosion-proof facilities. Avoid contact with metals, acids, or reducing agents .

Table 1 : Key Hazard Properties of this compound

| Property | Value | Source |

|---|---|---|

| Hazard Class | 5.2 (Organic Peroxide) | |

| Boiling Point | 100°C at 1 Torr | |

| Molecular Formula | C₁₀H₁₈O₂ |

Q. How can researchers quantify this compound in complex mixtures?

Use iodometric titration for direct quantification or HPLC with UV detection (λ = 220–260 nm). For lipid peroxidation studies, adapt assays like the 4-HNE Kit, which measures hydroperoxide derivatives via colorimetric/fluorometric detection . Calibrate with standard solutions of known concentration (e.g., 10 mM) and validate against reference spectra .

Advanced Research Questions

Q. How does the stability of this compound vary under different solvent systems or temperatures?

Stability studies should use accelerated aging protocols:

- Thermal Stability : Incubate samples at 25°C, 40°C, and 60°C, and measure peroxide concentration over time via titration. Decomposition rates increase exponentially above 40°C .